N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide
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Overview
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide: is an organic compound that features a boronic ester group and an acrylamide moiety
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction due to their unique reactivity . They can form boronate complexes with diols and carboxylic acids, which are often found in biological systems .
Biochemical Pathways
Boronic acids and their derivatives are known to interfere with various biochemical pathways due to their ability to form boronate complexes with diols and carboxylic acids .
Result of Action
The ability of boronic acids and their derivatives to form boronate complexes with diols and carboxylic acids can potentially interfere with the function of various biomolecules, leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and the presence of diols and carboxylic acids in the environment can potentially influence the compound’s ability to form boronate complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide typically involves the coupling of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with an appropriate acrylamide derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process may involve the following steps:
Amidation: Coupling the borylated phenyl compound with an acrylamide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl halides.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of biologically active molecules.
Industry:
- Utilized in the production of advanced materials.
- Acts as a precursor for the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acrylamide group but shares the boronic acid functionality.
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide: Contains a sulfonamide group instead of an acrylamide group.
Uniqueness: N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is unique due to the combination of the boronic ester and acrylamide functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both synthetic organic chemistry and materials science.
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMYLJDIVTJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675320 |
Source
|
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-42-1 |
Source
|
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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